1-(3,4-dimethylbenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions utilizing various catalysts and conditions to achieve the desired molecular structure. For example, one study describes the synthesis of piperidine derivatives through a cyclo-condensation process using specific catalysts and conditions (Rajkumar, Kamaraj, & Krishnasamy, 2014)(Rajkumar et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques often characterize the molecular structure of piperidine derivatives. These analyses reveal the conformation, bonding, and geometric arrangements of the atoms within the molecules, which are crucial for understanding their chemical behavior (Karczmarzyk & Malinka, 2004)(Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, demonstrating a range of chemical properties such as reactivity with different reagents, potential for substitution reactions, and the formation of complexes with metals. The structure-activity relationship (SAR) studies help identify how modifications in the molecular structure can influence the chemical properties and biological activity (Shawish et al., 2021)(Shawish et al., 2021).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and crystal structures, are essential for the practical handling and application of these compounds. These properties can be determined through experimental measurements and are influenced by the molecular structure and intermolecular forces (Naveen et al., 2015)(Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties like acidity/basicity, electrophilicity/nucleophilicity, and stability under various conditions are critical for understanding the reactivity and potential applications of piperidine derivatives. These properties can be inferred from the molecular structure and functional groups present in the compounds (Bauer et al., 1976)(Bauer et al., 1976).
Scientific Research Applications
Synthesis and Chemical Characterizations
1-(3,4-Dimethylbenzoyl)piperidine, a compound with potential applications in chemical synthesis, has been explored for its utility in the formation of sulfur-nitrogen heterocycles. Utilizing piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines showcases the compound's versatility in synthesizing various heterocyclic structures. This methodology opens avenues for the preparation of compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Bryce, 1984).
Biological Activities and Applications
The compound's framework has been manipulated to create a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating significant biological activities. These synthesized derivatives were assessed for their enzymatic inhibition properties, particularly against butyrylcholinesterase (BChE), and subjected to molecular docking studies to understand their potential as therapeutic agents in treating diseases associated with cholinesterase dysfunction (Khalid et al., 2016).
Molecular Structure Investigations
Further research into derivatives of 1-(3,4-Dimethylbenzoyl)piperidine includes the molecular structure investigations of new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties. The detailed analysis through X-ray crystallography, combined with Hirshfeld and DFT calculations, provides insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for the design and development of new materials with specific optical, electronic, or biological properties (Shawish et al., 2021).
Antimicrobial and Antitumor Evaluation
In addition to the above applications, 1-(3,4-Dimethylbenzoyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds showing significant activity against various bacterial strains highlight the potential of these derivatives in developing new antimicrobial agents. Moreover, the antitumor evaluation of these compounds suggests their applicability in cancer research, providing a foundation for further investigation into their mechanism of action and potential therapeutic use (Rajkumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
(3,4-dimethylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-7-13(10-12(11)2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZVSREDOZENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzoyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.